molecular formula C8H3F5O B1629795 2-(Perfluorophenyl)acetaldehyde CAS No. 28520-18-5

2-(Perfluorophenyl)acetaldehyde

Cat. No.: B1629795
CAS No.: 28520-18-5
M. Wt: 210.1 g/mol
InChI Key: GYKZSGBPECIBTN-UHFFFAOYSA-N
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Description

2-(Perfluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H3F5O. It is characterized by the presence of a perfluorinated phenyl ring attached to an acetaldehyde group. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms in the perfluorinated phenyl ring. These properties make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Perfluorophenyl)acetaldehyde can be synthesized through several methods. One common synthetic route involves the ozonolysis of allylpentafluorobenzene. The reaction is typically carried out in methanol at -78°C for approximately 0.75 hours, yielding the desired product with a good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve optimized reaction conditions, advanced purification techniques, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The perfluorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute fluorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: Perfluorophenylacetic acid.

    Reduction: 2-(Perfluorophenyl)ethanol.

    Substitution: Various substituted perfluorophenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(Perfluorophenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Perfluorophenyl)acetaldehyde is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This makes the aldehyde group more reactive towards nucleophiles and electrophiles. The perfluorinated phenyl ring also imparts unique properties, such as high thermal and chemical stability, which are advantageous in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenylacetaldehyde
  • Perfluorobenzaldehyde
  • Perfluorophenylacetic acid

Comparison

2-(Perfluorophenyl)acetaldehyde is unique due to the presence of both an aldehyde group and a perfluorinated phenyl ring This combination imparts distinct reactivity and stability compared to similar compoundsSimilarly, perfluorophenylacetic acid has a carboxylic acid group instead of an aldehyde, leading to different chemical behavior and uses .

Properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKZSGBPECIBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627448
Record name (Pentafluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28520-18-5
Record name (Pentafluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Perfluorophenyl)acetaldehyde
Reactant of Route 2
2-(Perfluorophenyl)acetaldehyde
Reactant of Route 3
2-(Perfluorophenyl)acetaldehyde
Reactant of Route 4
2-(Perfluorophenyl)acetaldehyde
Reactant of Route 5
2-(Perfluorophenyl)acetaldehyde
Reactant of Route 6
2-(Perfluorophenyl)acetaldehyde

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